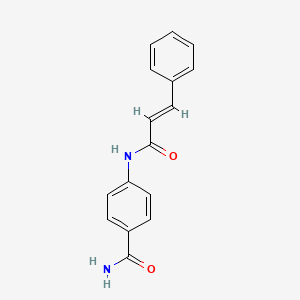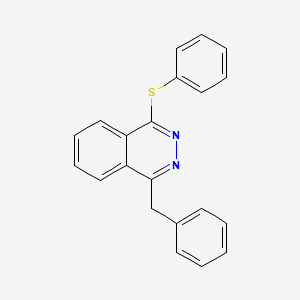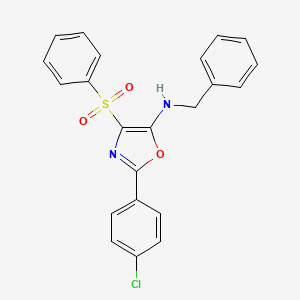![molecular formula C14H20N4O2 B2989110 N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide CAS No. 2305528-94-1](/img/structure/B2989110.png)
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a 4-methylpiperazin-1-yl group, along with an acrylamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-methoxy-6-chloropyridine with 4-methylpiperazine under suitable conditions to introduce the piperazine group. Subsequent acylation with prop-2-enoyl chloride completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed:
Pyridine N-oxide derivatives from oxidation.
Piperazine derivatives from reduction.
Substituted methoxy derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a kinase inhibitor, which can be useful in studying signal transduction pathways and developing new therapeutic agents.
Medicine: The compound's ability to inhibit certain kinases suggests its potential use in the treatment of diseases such as cancer. Its role in inhibiting BTK (Bruton's tyrosine kinase) has been explored for its anticancer properties.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural features make it a candidate for further modification and optimization in drug design.
Mécanisme D'action
The mechanism by which N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their phosphorylation activity, thereby disrupting cellular signaling pathways. The molecular targets include kinases such as BTK, which play a crucial role in B-cell development and function.
Comparaison Avec Des Composés Similaires
N-[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]acetamide
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]but-2-enamide
Uniqueness: N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide stands out due to its specific structural features, such as the presence of the acrylamide group, which may confer unique biological and chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for further research and development in both academic and industrial settings.
Propriétés
IUPAC Name |
N-[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-4-13(19)15-11-5-6-12(16-14(11)20-3)18-9-7-17(2)8-10-18/h4-6H,1,7-10H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOGFKHGHWHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)


![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)




![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)





